Triethyl 2-chloro-2-phosphonoacetate

Description

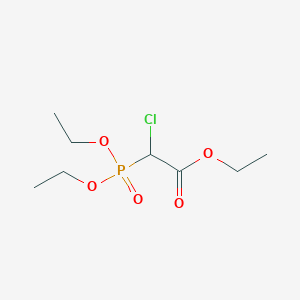

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDXCIMROXIFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394079 | |

| Record name | Triethyl 2-chloro-2-phosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7071-12-7 | |

| Record name | Triethyl 2-chloro-2-phosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2-chloro-2-phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate (CAS 7071-12-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate, bearing the CAS number 7071-12-7, is a versatile organophosphorus reagent with significant applications in organic synthesis. Its unique structure, featuring an alpha-chloro substituent, makes it a valuable precursor for the formation of carbon-carbon double bonds, particularly in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols, though not available for this specific chloro-analogue, are extrapolated from established procedures for closely related compounds. Furthermore, this document explores its utility in the development of novel therapeutics, specifically bacterial topoisomerase inhibitors and antimalarial purine nucleoside analogues, complete with visualizations of the relevant biological pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 7071-12-7 | [1] |

| Molecular Formula | C₈H₁₆ClO₅P | [1] |

| Molecular Weight | 258.64 g/mol | [1] |

| Density | 1.21 g/mL at 25 °C | [1] |

| Boiling Point | 93-95 °C at 0.01 mmHg | |

| Refractive Index (n20/D) | 1.446 | |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Purity | ≥ 98% (³¹P NMR) | [1] |

Reference Spectral Data for Triethyl phosphonoacetate (CAS 867-13-0):

| Spectroscopy | Key Peaks and Information | Reference |

| ¹H NMR | δ 4.17 (6H, m), 2.97 (2H, d, J = 20 Hz), 1.35 (6H, t, J = 7 Hz), and 1.29 (3H, q, J = 7 Hz) | |

| ¹³C NMR | 165.7 (d, J = 6 Hz), 62.6 (d, J = 6 Hz), 61.4, 34.3 (d, J = 134 Hz), 16.4 (d, J = 7 Hz), and 14.1 | |

| IR (ATR-Neat) | Data available on PubChem | [2] |

| Mass Spec (EI) | Molecular Ion: 224 m/z | [3] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, its synthesis can be inferred from the well-established Michaelis-Arbuzov reaction for the preparation of phosphonates, followed by an alpha-chlorination step. The synthesis of the parent compound, triethyl phosphonoacetate, involves the reaction of triethyl phosphite with an ethyl haloacetate.[4]

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

Reactivity and Applications

The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated esters, particularly those with an α-chloro substituent. This functionality is highly valuable for subsequent synthetic transformations.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[5] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, can be easily removed during aqueous workup.[5] The reaction generally favors the formation of the (E)-alkene.[5]

General HWE Reaction Mechanism:

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure for Triethyl phosphonoacetate)

While a specific protocol for this compound is not available, the following general procedure for the related triethyl phosphonoacetate can be adapted. The presence of the α-chloro group may necessitate adjustments to the base and reaction conditions.

Materials:

-

Triethyl phosphonoacetate (1.1 eq)

-

Aldehyde (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

-

Wash the sodium hydride with anhydrous hexane to remove mineral oil and carefully decant the hexane.

-

Add anhydrous THF to create a suspension and cool to 0°C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility has been noted in the production of bacterial topoisomerase inhibitors and purine nucleoside derivatives with antimalarial activity.

Bacterial Topoisomerase Inhibitors

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that can overcome existing resistance mechanisms.[6] These inhibitors target DNA gyrase and topoisomerase IV, essential enzymes that control the topological state of bacterial DNA.[7] Inhibition of these enzymes leads to disruptions in DNA replication and repair, ultimately causing bacterial cell death.

Mechanism of Action of Bacterial Topoisomerase Inhibitors:

Caption: Inhibition of DNA gyrase and topoisomerase IV by NBTIs.

Purine Nucleoside Analogues for Antimalarial Therapy

The malaria parasite, Plasmodium falciparum, is incapable of de novo purine synthesis and relies on a purine salvage pathway to acquire these essential building blocks from the host.[8] This metabolic dependency makes the enzymes of the purine salvage pathway attractive targets for drug development. Purine nucleoside analogues synthesized using reagents like this compound can act as inhibitors of key enzymes in this pathway, thereby disrupting parasite proliferation.

The Purine Salvage Pathway in Plasmodium falciparum:

Caption: The purine salvage pathway in P. falciparum and points of inhibition.

Safety Information

This compound is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction. Its utility as a building block for complex molecules has positioned it as an important intermediate in the development of pharmaceuticals, including novel antibiotics and antimalarial agents. While detailed experimental protocols and comprehensive analytical data for this specific compound are not widely published, its chemical behavior can be reasonably extrapolated from its unchlorinated analogue. Further research into the specific reactivity and applications of this alpha-chloro phosphonate will undoubtedly expand its utility in synthetic and medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethyl phosphonoacetate (867-13-0) 1H NMR spectrum [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate (C8H16ClO5P)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate, with the molecular formula C8H16ClO5P, is a versatile organophosphorus reagent of significant interest in synthetic organic chemistry. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the stereoselective synthesis of α-chloro-α,β-unsaturated esters. These products serve as valuable intermediates in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in contemporary drug discovery and agrochemical research. While specific experimental data for this chlorinated derivative is limited in publicly available literature, this guide leverages data from its closely related analog, triethyl phosphonoacetate, to provide a thorough and practical resource.

Introduction

This compound is a functionalized phosphonate ester that plays a crucial role as a C-C bond formation reagent. Its unique structure, featuring a chlorine atom at the α-position to both the phosphonate and the ester functionalities, imparts distinct reactivity, enabling the synthesis of halogenated organic molecules. The primary application of this reagent is in the Horner-Wadsworth-Emmons (HWE) reaction, which facilitates the creation of carbon-carbon double bonds with a high degree of stereocontrol.[1] This reaction is fundamental in the synthesis of complex organic molecules, including those with potential biological activity. This guide aims to provide researchers and professionals in drug development and agrochemical science with a detailed understanding of this reagent's properties and applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16ClO5P | [2] |

| Molecular Weight | 258.64 g/mol | [2] |

| CAS Number | 7071-12-7 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 1.21 g/mL at 25 °C | |

| Boiling Point | 93-95 °C at 0.01 mmHg | |

| Refractive Index (n20/D) | 1.446 | |

| Purity | ≥ 98% (by 31P NMR) | [2] |

| Storage | Store at room temperature | [2] |

| Predicted XlogP | 1.2 | [3] |

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. However, the spectral characteristics can be inferred from its structure and by comparison with its non-chlorinated analog, triethyl phosphonoacetate. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (triplets and quartets). The methine proton (CH) signal would be a key diagnostic peak, likely appearing as a doublet due to coupling with the phosphorus atom.

-

13C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the α-carbon attached to the chlorine and phosphorus atoms, and the carbons of the ethyl groups. The α-carbon signal is expected to be a doublet due to 1JC-P coupling.

-

31P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing this compound and assessing its purity.[2] It is expected to exhibit a single resonance, with a chemical shift characteristic of a phosphonate ester. For comparison, the 31P NMR chemical shift of triethyl phosphonoacetate is in the range of δ 12.1-13.3 ppm.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted mass spectrometry data for various adducts are presented in Table 2.[3]

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [3]

| Adduct | m/z |

| [M+H]+ | 259.04968 |

| [M+Na]+ | 281.03162 |

| [M-H]- | 257.03512 |

| [M+NH4]+ | 276.07622 |

| [M+K]+ | 297.00556 |

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

Reaction Scheme:

Caption: Hypothetical synthesis of this compound.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Sulfuryl chloride (SO2Cl2)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous THF.

-

Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Purification

Purification of the crude product is typically achieved by vacuum distillation to yield the pure this compound as a clear, colorless to pale yellow liquid.[2]

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

The following is a general protocol for the HWE reaction using a phosphonate reagent like this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Base (e.g., Sodium hydride, DBU)

-

Anhydrous solvent (e.g., THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of the phosphonate reagent (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add the base (1.1 equivalents) portion-wise and stir for 30-60 minutes to generate the phosphonate carbanion.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the resulting α-chloro-α,β-unsaturated ester by flash column chromatography.

Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a modification of the Wittig reaction and proceeds through a well-established mechanism.[1] The key steps involving this compound are:

-

Deprotonation: A base removes the acidic proton at the α-position to form a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

-

Oxaphosphetane Formation: This leads to the formation of a cyclic intermediate, an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[1]

The HWE reaction generally favors the formation of the (E)-alkene.[1]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Agrochemical Research

This compound is a valuable building block in the synthesis of compounds for pharmaceutical and agrochemical applications.[2] The introduction of a chlorine atom can significantly modulate the biological activity of a molecule.

Pharmaceutical Research

This reagent plays a role in the development of pharmaceuticals by enabling the synthesis of compounds that can target specific biological pathways.[2] The α-chloro-α,β-unsaturated esters formed can act as Michael acceptors or be further functionalized to create complex molecular architectures for potential drug candidates. While specific signaling pathways are not detailed in the available literature, the ability to synthesize halogenated intermediates is crucial in medicinal chemistry for enhancing drug efficacy and metabolic stability.

Agrochemical Development

In the field of agrochemicals, this compound serves as an intermediate in the synthesis of novel pesticides.[2] The resulting phosphonate derivatives are explored for their potential as herbicides and insecticides.[2] The presence of the chlorine atom can enhance the potency and spectrum of activity of these agrochemicals.

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized and valuable reagent for the synthesis of α-chloro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its utility in creating key intermediates for pharmaceutical and agrochemical research underscores its importance in modern organic synthesis. While a comprehensive set of experimental data for this specific compound is not fully available in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its primary applications. Further research into the specific biological targets and signaling pathways affected by its derivatives will undoubtedly expand its role in the development of new bioactive molecules.

References

In-Depth Technical Guide: Triethyl 2-chloro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triethyl 2-chloro-2-phosphonoacetate, a versatile reagent in organic synthesis with the molecular weight of 258.64 g/mol . The document details its chemical and physical properties, safety and handling protocols, and its principal applications, particularly in the stereoselective synthesis of α-chloro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols for its synthesis and a representative olefination reaction are provided, alongside visual diagrams of the synthetic workflow and reaction mechanism to facilitate understanding and implementation in a laboratory setting. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a dense, high-boiling liquid that is a key intermediate in various chemical syntheses.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ClO₅P | [1] |

| Molecular Weight | 258.64 g/mol | [1] |

| CAS Number | 7071-12-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.21 g/mL at 25 °C | [1] |

| Boiling Point | 93-95 °C at 0.01 mmHg | [1] |

| Refractive Index (n20/D) | 1.446 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an α-haloester, specifically ethyl dichloroacetate. The reaction proceeds to yield the target phosphonate and a volatile alkyl halide byproduct.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is based on the general principles of the Michaelis-Arbuzov reaction for the synthesis of phosphonates.

Materials:

-

Triethyl phosphite

-

Ethyl dichloroacetate

-

Anhydrous toluene (or another suitable high-boiling inert solvent)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, thermometer)

-

Heating mantle and magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a thermometer. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

-

Charge the flask with triethyl phosphite (1.0 equivalent) and anhydrous toluene.

-

Heat the stirred solution to a gentle reflux.

-

Add ethyl dichloroacetate (1.0 equivalent) dropwise from the dropping funnel to the refluxing solution over a period of 1-2 hours. The rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by GC-MS or ³¹P NMR spectroscopy. The reaction is complete when the signal for triethyl phosphite has disappeared.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and the ethyl chloride byproduct under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[1] The presence of the α-chloro substituent allows for the synthesis of α-chloro-α,β-unsaturated esters, which are important building blocks in the synthesis of various pharmaceuticals and agrochemicals.[2]

The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a phosphate byproduct to form the alkene. The reaction generally favors the formation of the (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the reaction of this compound with an aldehyde to synthesize an (E)-α-chloro-α,β-unsaturated ester.

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (E)-α-chloro-α,β-unsaturated ester.

Horner-Wadsworth-Emmons Reaction Mechanism Diagram

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Eyeshields, Gloves |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Type ABEK (EN14387) respirator filter |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from Sigma-Aldrich safety data sheet.[1]

Always handle this chemical in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of α-chloro-α,β-unsaturated esters, which are important intermediates in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its properties, a plausible synthesis protocol, and its application in the Horner-Wadsworth-Emmons reaction. The provided experimental procedures and diagrams are intended to equip researchers with the necessary information for the safe and effective use of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Preparation of Triethyl 2-chloro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of triethyl 2-chloro-2-phosphonoacetate, an important intermediate in organic synthesis. The document details the necessary precursors, reaction conditions, and characterization methods. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and agrochemical research, where phosphonate derivatives play a crucial role. This guide includes detailed experimental protocols, quantitative data summarized in tables, and visual diagrams of the synthetic pathways and experimental workflows to ensure clarity and reproducibility.

Introduction

This compound is a versatile organophosphorus compound utilized as a key intermediate in the synthesis of a variety of chemical entities, including agrochemicals and pharmaceuticals. Its structure allows for the strategic introduction of a phosphonate moiety into organic molecules, which can enhance biological activity. This guide will focus on the synthetic route starting from the readily available triethyl phosphonoacetate and its subsequent alpha-chlorination.

Synthesis of Triethyl phosphonoacetate

The precursor, triethyl phosphonoacetate, is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.[1][2]

Michaelis-Arbuzov Rearrangement Reaction

The synthesis of triethyl phosphonoacetate is achieved through the reaction of triethyl phosphite and ethyl chloroacetate.[2] A catalyst, such as tetrabutylammonium iodide, can be employed to improve reaction conditions and yield.[2]

Reaction Scheme: (C₂H₅O)₃P + ClCH₂COOC₂H₅ → (C₂H₅O)₂P(O)CH₂COOC₂H₅ + C₂H₅Cl

Experimental Protocol: Synthesis of Triethyl phosphonoacetate

A detailed experimental protocol for the synthesis of triethyl phosphonoacetate is provided below, based on established literature procedures.[1]

Materials:

-

Triethyl phosphite

-

Ethyl bromoacetate

-

Nitrogen atmosphere

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a 100 mL dry three-necked flask, add 8.31 g (0.05 mol) of triethyl phosphite.

-

Slowly add 8.35 g (0.05 mol) of ethyl bromoacetate to the flask at room temperature.

-

Allow the mixture to react at room temperature for 1 hour.

-

Increase the temperature to 130°C and maintain a gentle reflux for 3 hours.

-

After cooling, remove the low-boiling byproducts by evaporation under reduced pressure.

-

The resulting yellow, transparent liquid is then purified by vacuum distillation to yield colorless, oily triethyl phosphonoacetate.[1]

Quantitative Data: Synthesis of Triethyl phosphonoacetate

| Parameter | Value | Reference |

| Yield | 91-92% | [1] |

| Purity (HPLC) | >97% | [1] |

| Boiling Point | 142-145 °C / 9 mmHg | [3] |

| Density (25 °C) | 1.13 g/mL | [3] |

| Refractive Index (n20/D) | 1.431 | [3] |

Synthesis of this compound

The target compound, this compound, is synthesized by the alpha-chlorination of triethyl phosphonoacetate. This can be achieved using a suitable chlorinating agent. While specific literature with a detailed protocol for this exact transformation is scarce, the use of sulfuryl chloride (SO₂Cl₂) is a common method for the alpha-chlorination of esters and related compounds.

Alpha-Chlorination Reaction

The proposed synthetic route involves the direct chlorination of triethyl phosphonoacetate at the alpha-position using a chlorinating agent.

Reaction Scheme: (C₂H₅O)₂P(O)CH₂COOC₂H₅ + SO₂Cl₂ → (C₂H₅O)₂P(O)CHClCOOC₂H₅ + SO₂ + HCl

Experimental Protocol: Synthesis of this compound (Proposed)

This is a proposed protocol based on general procedures for alpha-chlorination of similar esters. Optimization may be required.

Materials:

-

Triethyl phosphonoacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane or chloroform)

-

Nitrogen atmosphere

Equipment:

-

Three-necked flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a dry three-necked flask under a nitrogen atmosphere, dissolve triethyl phosphonoacetate in an inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of sulfuryl chloride via a dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or NMR.

-

Once the reaction is complete, carefully quench any remaining sulfuryl chloride by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 7071-12-7 | [3] |

| Molecular Formula | C₈H₁₆ClO₅P | [3] |

| Molecular Weight | 258.64 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 93-95 °C / 0.01 mmHg | [3] |

| Density (25 °C) | 1.21 g/mL | [3] |

| Refractive Index (n20/D) | 1.446 | [3] |

Spectroscopic Data

Triethyl phosphonoacetate (Precursor) Spectroscopic Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | 4.17 | m | - |

| 2.97 | d | 20 | |

| 1.35 | t | 7 | |

| 1.29 | q | 7 | |

| ¹³C NMR | 165.7 | d | 6 |

| 62.6 | d | 6 | |

| 61.4 | s | - | |

| 34.3 | d | 134 | |

| 16.4 | d | 7 | |

| 14.1 | s | - |

Reference for spectroscopic data:

For this compound, one would expect the disappearance of the doublet at 2.97 ppm in the ¹H NMR spectrum and the appearance of a new methine proton signal further downfield. In the ¹³C NMR spectrum, the signal at 34.3 ppm would be shifted downfield and its multiplicity would change due to the presence of only one attached proton. A ³¹P NMR spectrum would also be a key characterization tool, with a purity of ≥ 98% being reported by a commercial supplier.[4]

Visualization of Synthetic Pathways and Workflows

Synthesis of Triethyl phosphonoacetate

Caption: Michaelis-Arbuzov synthesis of triethyl phosphonoacetate.

Proposed Synthesis of this compound

Caption: Proposed alpha-chlorination of triethyl phosphonoacetate.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Triethyl phosphite is flammable and an irritant. Handle in a well-ventilated fume hood.

-

Ethyl bromoacetate and ethyl chloroacetate are lachrymators and toxic. Avoid inhalation and skin contact.

-

Sulfuryl chloride is highly corrosive and toxic. It reacts violently with water. Handle with extreme care in a fume hood, and ensure all equipment is dry.

-

The alpha-chlorination reaction produces HCl and SO₂ gases , which are corrosive and toxic. The reaction should be performed in a fume hood with an appropriate gas scrubber.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed framework for the synthesis and preparation of this compound. While a specific, peer-reviewed protocol for the final chlorination step is not widely available, the proposed method using sulfuryl chloride is based on established chemical principles and serves as a strong starting point for further investigation and optimization. The provided data and visualizations are intended to aid researchers in the successful synthesis and characterization of this valuable chemical intermediate.

References

Unraveling the Role of Triethyl 2-chloro-2-phosphonoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-chloro-2-phosphonoacetate is a versatile organophosphorus compound primarily recognized for its application in organic synthesis rather than for a direct, well-defined biological mechanism of action. It serves as a crucial intermediate in the production of a variety of phosphonate derivatives, which are integral to the development of agrochemicals and pharmaceuticals.[1] This technical guide elucidates the primary role of this compound in chemical synthesis and explores the broader biological mechanisms of action associated with the classes of compounds it belongs to—organophosphates and phosphonates.

Primary Function: A Reagent in Organic Synthesis

This compound is most notably utilized as a reactant in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction is a cornerstone of organic chemistry for the stereoselective synthesis of alkenes from aldehydes and ketones. The use of this reagent allows for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex organic molecules.

Its applications in synthesis include:

-

The preparation of purine nucleoside derivatives.

-

The large-scale production of bacterial topoisomerase inhibitors.

-

The synthesis of galbonolide derivatives.

-

The stereoselective preparation of vinylogous peptides.

The stability and reactivity of this compound make it a valuable tool for introducing phosphorus into organic molecules, leading to the creation of phosphonates with enhanced biological activity compared to their non-phosphonated counterparts.[1]

General Mechanism of Action of Related Compound Classes

While this compound itself is not typically characterized by a direct biological mechanism of action, the broader classes of organophosphates and phosphonates, to which it belongs, have well-documented biological effects.

Organophosphates:

Many organophosphate compounds are known for their potent biological activity, often as insecticides and nerve agents. Their primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6][7]

-

Acetylcholinesterase Inhibition: AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[4][6] Organophosphates irreversibly bind to the active site of AChE, leading to its inactivation.[4] This results in the accumulation of ACh in the synaptic cleft, causing overstimulation of cholinergic receptors.[5]

-

Consequences of AChE Inhibition: The overstimulation of the nervous system can lead to a range of toxic effects, including muscle twitching, paralysis, sensory and behavioral disturbances, and in severe cases, respiratory failure and death.[5]

Phosphonates:

Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to enzymatic cleavage. This stability allows them to act as mimics of natural phosphate-containing molecules.[8][9][10][11]

-

Enzyme Inhibition: Phosphonates can act as competitive inhibitors of enzymes that process phosphate and pyrophosphate substrates.[8][9] By mimicking the transition state of enzymatic reactions, they can effectively block the active site and inhibit enzyme function.

-

Therapeutic Applications: This inhibitory activity is the basis for the pharmacological utility of many phosphonate-containing drugs.[9] For example, bisphosphonates are used to treat bone resorption disorders by inhibiting farnesyl pyrophosphate synthase.[9] Phosphonate nucleotide analogues are also critical antiviral medications.[10]

Experimental Protocols: The Horner-Wadsworth-Emmons Reaction

A general protocol for the Horner-Wadsworth-Emmons reaction involving a phosphonate reagent like this compound is as follows:

-

Deprotonation: The phosphonate is treated with a base (e.g., sodium hydride, lithium chloride/DBU) to generate a phosphonate carbanion.

-

Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

-

Intermediate Formation: This attack leads to the formation of a key intermediate, an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate then collapses, yielding the desired alkene and a phosphate byproduct.

The specific conditions of the reaction, such as the choice of base and solvent, can be modified to influence the stereoselectivity of the resulting alkene.

Visualization of Reaction Mechanism

The following diagram illustrates the general workflow of the Horner-Wadsworth-Emmons reaction.

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Quantitative Data

Due to the primary role of this compound as a synthetic reagent, there is a lack of quantitative data regarding its direct biological activity, such as IC50 or Ki values. The toxicity data available is generally related to its properties as a chemical irritant.

Toxicological Profile of a Related Compound: Triethyl phosphonoacetate

| Data Point | Value | Species | Reference |

| Oral LD50 | > 500 mg/kg | Rat | RTECS |

| Inhalation LCLo | 1,180 mg/m³/10min | Mouse | National Defense Research Committee Report |

Data for Triethyl phosphonoacetate, a structurally similar compound.[12][13]

Hazard Classification of this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 3. Triethyl phosphonoacetate - Enamine [enamine.net]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. epa.gov [epa.gov]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 10. Phosphonate - Wikipedia [en.wikipedia.org]

- 11. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Triethyl phosphonoacetate | CAS#:867-13-0 | Chemsrc [chemsrc.com]

Spectroscopic and Spectrometric Analysis of Triethyl 2-chloro-2-phosphonoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-chloro-2-phosphonoacetate is a versatile synthetic intermediate in organic chemistry, particularly in the synthesis of various biologically active molecules and materials. Its reactivity is centered around the carbon atom bearing both a chlorine atom and a phosphonate group, making it a valuable building block for carbon-carbon bond formation, such as in Horner-Wadsworth-Emmons reactions. A thorough understanding of its structural and electronic properties through spectroscopic and spectrometric analysis is paramount for its effective utilization in research and development.

This technical guide provides a detailed overview of the spectral characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published spectral data for this compound, this guide presents the comprehensive spectral data for the closely related and structurally analogous compound, triethyl phosphonoacetate , as a reference point. Detailed, generalized experimental protocols for acquiring high-quality spectral data for liquid organophosphorus compounds are also provided.

Spectral Data of the Analogous Compound: Triethyl Phosphonoacetate

The following tables summarize the ¹H NMR, ¹³C NMR, and ³¹P NMR spectral data for triethyl phosphonoacetate. These values provide a strong foundational reference for the expected spectral characteristics of the chlorinated analog. The introduction of a chlorine atom at the α-position is expected to induce downfield shifts in the signals of the adjacent protons and carbons due to its electron-withdrawing nature.

Table 1: ¹H NMR Spectral Data for Triethyl Phosphonoacetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.29 | Triplet | 7.1 | -OCH₂CH₃ (ester) |

| 1.33 | Triplet | 7.0 | -P(O)(OCH₂CH₃ )₂ |

| 2.97 | Doublet | 21.6 | P-CH₂ -C(O) |

| 4.18 | Quartet | 7.1 | -OCH₂ CH₃ (ester) |

| 4.12 - 4.25 | Multiplet | -P(O)(OCH₂ CH₃)₂ |

Table 2: ¹³C NMR Spectral Data for Triethyl Phosphonoacetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 14.1 | Singlet | -OCH₂CH₃ (ester) | |

| 16.3 | Doublet | 6.1 | -P(O)(OCH₂CH₃ )₂ |

| 34.3 | Doublet | 133.5 | P-CH₂ -C(O) |

| 61.5 | Singlet | -OCH₂ CH₃ (ester) | |

| 62.6 | Doublet | 5.4 | -P(O)(OCH₂ CH₃)₂ |

| 166.2 | Doublet | 6.1 | C =O |

Table 3: ³¹P NMR Spectral Data for Triethyl Phosphonoacetate

| Chemical Shift (δ) ppm | Multiplicity |

| 20.8 | Singlet |

Table 4: IR Spectral Data for Triethyl Phosphonoacetate

| Wavenumber (cm⁻¹) | Assignment |

| 2984 | C-H stretch (alkane) |

| 1735 | C=O stretch (ester) |

| 1260 | P=O stretch |

| 1025 | P-O-C stretch |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for a liquid organophosphorus compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the liquid sample, this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

For quantitative NMR, an internal standard with a known concentration can be added.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: CDCl₃.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation delay (d1): 1-5 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: -2 to 12 ppm.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the signals.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Solvent: CDCl₃.

-

Acquisition Parameters:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

-

4. ³¹P NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a phosphorus probe or a broadband probe tuned to the ³¹P frequency.

-

Solvent: CDCl₃.

-

Acquisition Parameters:

-

Experiment: Proton-decoupled ³¹P experiment.

-

Number of scans: 64-128.

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width: A range appropriate for phosphonates (e.g., -30 to 50 ppm).

-

-

Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Reference the spectrum externally to 85% H₃PO₄ (0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry. A background spectrum of the clean, empty accessory should be recorded.

-

For Attenuated Total Reflectance (ATR-FTIR), place a single drop of this compound directly onto the ATR crystal.

-

For transmission, place a drop of the liquid between two salt plates to create a thin film.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Mode: ATR or Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the characteristic absorption bands.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: General workflow for spectral data acquisition and analysis.

An In-depth Technical Guide to the Safety and Handling of Triethyl 2-chloro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Triethyl 2-chloro-2-phosphonoacetate, a key reagent in organic synthesis. The following sections detail its chemical and physical properties, hazard identification, safe handling protocols, emergency procedures, and typical experimental applications. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a versatile organophosphorus compound utilized as a precursor in the synthesis of various chemical entities, including agrochemicals and pharmaceuticals.[1] Its utility is most prominent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7071-12-7 | [1][2] |

| Molecular Formula | C₈H₁₆ClO₅P | [1] |

| Molecular Weight | 258.64 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.21 g/mL at 25 °C | [1][2] |

| Boiling Point | 93-95 °C at 0.01 mmHg | [2] |

| Refractive Index | n20/D 1.446 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Purity | ≥ 97-98% | [1][2] |

Hazard Identification and Safety Precautions

Understanding the hazards associated with this compound is critical for its safe handling. This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation. | [2] |

| Signal Word | Warning | [2] | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P264, P271, P280 | Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. | [2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2][4]

-

Skin and Body Protection: A lab coat or other protective clothing is required.[4]

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the reagent and ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[5] Prevent the formation of aerosols.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |

Spill Response

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6][7] Collect the absorbed material into a suitable, closed container for disposal.[5][6] Do not allow the chemical to enter drains.[8]

Caption: A decision tree for responding to a spill of this compound.

Experimental Protocols: Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to form α-chloro-α,β-unsaturated esters. The presence of the α-chloro substituent increases the acidity of the α-proton, potentially allowing for the use of milder bases compared to its non-chlorinated analog, triethyl phosphonoacetate.

General Protocol:

This protocol is an adapted procedure based on standard HWE reactions with triethyl phosphonoacetate and should be optimized for specific substrates.

Materials:

-

This compound

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), DBU, Triethylamine (TEA) with LiCl)

-

Anhydrous salts for workup (e.g., MgSO₄ or Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

Procedure using a Strong Base (e.g., NaH):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A general experimental workflow for the Horner-Wadsworth-Emmons reaction.

Biological Context and Signaling Pathways

While this compound itself is a synthetic reagent, the phosphonate-containing compounds it is used to synthesize have significant biological relevance. Phosphonates are often used as stable bioisosteres for phosphates in medicinal chemistry.[1] They can act as inhibitors of enzymes that utilize phosphate substrates.[5]

The products of the HWE reaction with this reagent, α,β-unsaturated carbonyl compounds, are known to possess a broad spectrum of biological activities.[9] These compounds can act as Michael acceptors and interact with biological nucleophiles, such as cysteine residues in proteins.[10] This reactivity can modulate various signaling pathways. For instance, some α,β-unsaturated carbonyl compounds are known to trigger the Nrf2-Keap1 signaling pathway, which is involved in the cellular response to oxidative stress, by reacting with thiol groups on the Keap1 protein.[10]

Furthermore, phosphonate derivatives have been developed as antiviral agents, enzyme inhibitors for the treatment of osteoporosis, and have shown potential as anticancer and antibacterial drugs.[1][2] The specific signaling pathways targeted depend on the overall structure of the final molecule synthesized using this compound. For example, some phosphonate-based drugs inhibit enzymes involved in isoprene biosynthesis, a critical pathway in various pathogens.[8][11]

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 6. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

Triethyl 2-chloro-2-phosphonoacetate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Triethyl 2-chloro-2-phosphonoacetate, a versatile reagent in organic synthesis. The following sections detail its solubility characteristics, key applications with experimental protocols, and relevant reaction pathways.

Core Properties and Solubility

This compound, with the CAS number 7071-12-7, is a clear, colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C8H16ClO5P | [1] |

| Molecular Weight | 258.64 g/mol | [1] |

| Density | 1.21 g/mL at 25 °C | [1] |

| Boiling Point | 93-95 °C at 0.01 mmHg | |

| Refractive Index | n20/D 1.446 |

Solubility Profile

| Solvent | Solubility | Inferred From |

| Water | Low/Slightly miscible | [2] and common extraction procedures |

| Ethyl Acetate | Soluble | Use as an extraction solvent in HWE reaction workups[3] |

| Diethyl Ether | Soluble | Use as an extraction solvent in HWE reaction workups |

| Dichloromethane | Soluble | Common solvent for organic reactions and extractions |

| Tetrahydrofuran (THF) | Soluble | Use as a solvent in HWE reactions[3] |

| Hexane/Pentane | Soluble | Use in purification by column chromatography and for washing[3] |

Key Application: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. This reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct.

Signaling Pathway: Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism involving the deprotonation of the phosphonate, nucleophilic attack on a carbonyl compound, and subsequent elimination to form the alkene.

Experimental Protocol: A Typical Horner-Wadsworth-Emmons Reaction

The following is a generalized experimental protocol for the Horner-Wadsworth-Emmons reaction using this compound. The specific base, solvent, and reaction conditions may be optimized depending on the substrate.

Materials:

-

This compound

-

Aldehyde or ketone

-

Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), the base is suspended in the anhydrous solvent.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of this compound in the anhydrous solvent is added dropwise to the cooled suspension of the base.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete formation of the carbanion.

-

-

Reaction with the Carbonyl Compound:

-

The reaction mixture is cooled back to 0 °C.

-

A solution of the aldehyde or ketone in the anhydrous solvent is added dropwise.

-

The reaction is then stirred at room temperature and monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of a suitable quenching solution at 0 °C.

-

The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Organic Synthesis

This compound and the resulting products from the HWE reaction have significant applications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Its ability to introduce a chloro-substituted double bond provides a handle for further functionalization, making it a valuable building block in multi-step syntheses. The stereoselectivity of the HWE reaction is also crucial in the synthesis of biologically active compounds where specific stereochemistry is required for efficacy.

References

An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate is a versatile organophosphorus reagent of significant interest in organic synthesis. Its unique structure, featuring an electron-withdrawing chloro group at the α-position to the phosphonate and carboxyl groups, imparts valuable reactivity, particularly in carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis, key quantitative data, and mechanistic insights into its application in the Horner-Wadsworth-Emmons reaction are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound, with the chemical formula C₈H₁₆ClO₅P, is a functionalized phosphonate ester.[1] It serves as a crucial building block in the synthesis of a variety of organic molecules, including agrochemicals and pharmaceuticals.[2] The presence of the α-chloro substituent enhances the acidity of the α-proton, facilitating the formation of a stabilized carbanion for olefination reactions. This guide aims to consolidate the current knowledge on this important synthetic intermediate.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ClO₅P | [1] |

| Molecular Weight | 258.64 g/mol | [1] |

| CAS Number | 7071-12-7 | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 1.21 g/mL at 25 °C | [1] |

| Boiling Point | 93-95 °C at 0.01 mmHg | [1] |

| Refractive Index (n20/D) | 1.446 | [1] |

Due to the lack of publicly available spectroscopic data for this compound, the following table provides the known NMR data for its precursor, Triethyl phosphonoacetate, for reference. The presence of the α-chloro substituent in the target compound is expected to cause a downfield shift of the α-proton and α-carbon signals.

| Spectroscopic Data for Triethyl phosphonoacetate | |

| ¹H NMR (CDCl₃) | δ 4.19 (q, 4H), 2.97 (d, J=21.8 Hz, 2H), 1.29 (t, 6H), 1.26 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 166.4 (d, J=5.5 Hz), 62.9 (d, J=6.4 Hz), 61.8, 34.4 (d, J=133.5 Hz), 16.3 (d, J=6.0 Hz), 14.1 |

| ³¹P NMR (CDCl₃) | δ 20.6 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-chlorination of its precursor, triethyl phosphonoacetate. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator.

Experimental Protocol: Synthesis of Triethyl phosphonoacetate (Precursor)

The precursor, triethyl phosphonoacetate, is synthesized via the Michaelis-Arbuzov reaction.[3]

Reaction: (C₂H₅O)₃P + ClCH₂COOC₂H₅ → (C₂H₅O)₂P(O)CH₂COOC₂H₅ + C₂H₅Cl

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite.

-

Heat the triethyl phosphite to approximately 150-160 °C.

-

Add ethyl chloroacetate dropwise to the heated triethyl phosphite over a period of 1-2 hours.

-

After the addition is complete, maintain the reaction mixture at reflux for an additional 2-3 hours.

-

Monitor the reaction progress by gas chromatography or thin-layer chromatography.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain pure triethyl phosphonoacetate.

Experimental Protocol: α-Chlorination of Triethyl phosphonoacetate

Reaction: (C₂H₅O)₂P(O)CH₂COOC₂H₅ + SO₂Cl₂ → (C₂H₅O)₂P(O)CH(Cl)COOC₂H₅ + SO₂ + HCl

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas outlet, dissolve triethyl phosphonoacetate in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Initiate the reaction by either photochemical means (UV lamp) or by adding a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Add sulfuryl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber.

-

Monitor the reaction by ¹H NMR or GC until the starting material is consumed.

-

Upon completion, carefully remove the solvent and any unreacted sulfuryl chloride under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Reaction Mechanisms and Applications

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-chloro-α,β-unsaturated esters.[1] These products are valuable intermediates in various synthetic pathways.

The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[4] The use of an α-chloro phosphonate introduces a halogen into the resulting alkene.

Caption: Horner-Wadsworth-Emmons reaction pathway.

The α-chloro substituent influences the stereochemical outcome of the HWE reaction. Generally, the reaction of α-substituted phosphonates can provide access to trisubstituted alkenes. The stereoselectivity (E/Z) is dependent on the reaction conditions, the nature of the base, the solvent, and the steric and electronic properties of the aldehyde or ketone and the phosphonate itself.[5] The electron-withdrawing nature of the chlorine atom can affect the stability of the intermediates and the rate of elimination, thereby influencing the product ratio.

Applications in Synthesis

This compound is a valuable reagent for the synthesis of complex molecules. Its applications include:

-

Synthesis of Halogenated Purine Nucleoside Derivatives: As a reactant in the construction of modified nucleosides with potential antiviral or anticancer activities.[1]

-

Preparation of Bacterial Topoisomerase Inhibitors: Used in the scale-up production of novel antibiotics.[1]

-

Synthesis of Galbonolide Derivatives: Employed in the total synthesis of natural products.[1]

-

Stereoselective Horner Reactions: Utilized in the preparation of vinylogous peptides and other stereochemically defined structures.[1]

-

Agrochemicals: Serves as an intermediate in the development of new pesticides and herbicides.[2]

Conclusion

This compound is a highly useful and reactive intermediate in modern organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and key applications, with a focus on providing practical experimental guidance. The ability to introduce an α-chloro-α,β-unsaturated ester moiety into molecules makes this reagent a powerful tool for medicinal chemists and researchers in drug discovery and materials science. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.

References

- 1. This compound 97 7071-12-7 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Notes and Protocols for Triethyl 2-chloro-2-phosphonoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-chloro-2-phosphonoacetate, also known as ethyl 2-chloro-2-(diethoxyphosphoryl)acetate, is a specialized organophosphorus reagent employed in organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction to generate α-chloro-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, due to the versatile reactivity of the vinyl chloride and ester functionalities. The presence of the α-chloro substituent offers a handle for further synthetic transformations, such as cross-coupling reactions, nucleophilic substitutions, and the formation of heterocycles.

The HWE reaction, a cornerstone in C-C double bond formation, utilizes a phosphonate-stabilized carbanion to react with aldehydes and ketones. A key advantage of the HWE reaction over the related Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[1][2] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3][4]

Core Application: Synthesis of α-Chloro-α,β-Unsaturated Esters